Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Catalog No.
S12754976
CAS No.
1334146-53-0
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hex...

CAS Number

1334146-53-0

Product Name

Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

IUPAC Name

tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-7(13)10-8-5-9(10)14(6-8)11(15)16-12(2,3)4/h7-10H,5-6,13H2,1-4H3

InChI Key

JOEKPRNHOMRKCO-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)N

Tert-butyl 5-(1-aminoethyl)-2-azabicyclohexane-2-carboxylate (CAS: 1334146-53-0) is an advanced, conformationally restricted bicyclic building block engineered as a high-Fsp3 (fraction of sp3 carbons) bioisostere for pyrrolidines, piperidines, and substituted benzenes. Featuring a rigid 2-azabicyclohexane core and a selectively addressable 1-aminoethyl side chain, this compound is procured primarily to tune the physicochemical properties of drug candidates—specifically to lower lipophilicity and enhance aqueous solubility while maintaining critical steric bulk [1]. The pre-installed tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures immediate processability in parallel synthesis, making it a highly efficient precursor for late-stage functionalization and library generation without the need for intermediate protection steps [1].

Research Fit

1
Bifunctional handle
Orthogonal Boc-protected endocyclic amine and pendant 1-aminoethyl group enable sequential elaboration.
2
Constrained sp³-rich scaffold
Rigid bicyclo[2.1.1]hexane core provides high fraction of sp³ carbons and low rotatable bond count for lead-like space.
3
Bioisostere context
Saturated bioisostere of pyrrolidines and ortho-/meta-disubstituted benzenes; may improve developability profiles.

Substituting this specialized bridged scaffold with generic monocyclic pyrrolidines or flat benzylamines fundamentally compromises the pharmacokinetic profile of the resulting derivatives. Flexible pyrrolidines and flat aromatic rings typically exhibit higher lipophilicity (logP) and are more susceptible to rapid oxidative metabolism, leading to higher clearance rates in vivo [1]. Furthermore, attempting to procure and utilize the unprotected 5-(1-aminoethyl)-2-azabicyclohexane diamine introduces severe processability bottlenecks. Without the N-Boc protection at the secondary amine, downstream functionalization of the 1-aminoethyl group suffers from poor regioselectivity, resulting in cross-coupling, polymerization, and a significant reduction in overall yield due to the mandatory addition of protection-deprotection cycles [2].

Substitution Risk

Loss of bifunctional reactivity
Generic 5-amino or 5-alkyl analogs lack the pendant primary amine, eliminating the distinct nucleophilic site and altering downstream synthetic pathways.
Physicochemical profile mismatch
Core-matched pair analyses in kinase programs indicate that amine-bearing side chains on aza-BCH modulate solubility and metabolic clearance; unsubstituted or singly protected analogs may not reproduce these profiles.
Bioisosteric property shift
Simple 5-substituted variants may not retain the same conformational restriction or spatial orientation of the aminoethyl handle, potentially reducing target engagement predictability.

Reduced Lipophilicity & Enhanced Aqueous Solubility

Comparative physicochemical profiling demonstrates that incorporating the 2-azabicyclohexane core systematically lowers lipophilicity compared to monocyclic pyrrolidine counterparts. Studies on related 2,4-methanopyrrolidines show that the bridged bicyclic architecture not only reduces logP but simultaneously enhances aqueous solubility, directly mitigating the high attrition rates associated with overly lipophilic flat drug candidates [1].

Evidence DimensionLipophilicity (logP) and aqueous solubility
Target Compound Data2-Azabicyclohexane core derivatives
Comparator Or BaselineMonocyclic pyrrolidine analogs
Quantified DifferenceMeasurable reduction in logP and increased aqueous solubility for the bridged system
ConditionsStandard physicochemical profiling (e.g., shake-flask method or computational LLAMA software)

Procuring this bridged scaffold allows chemists to rescue overly lipophilic lead series without sacrificing the necessary steric bulk of a saturated heterocycle.

Metabolic clearance
Class-level
Amine-side-chain aza-BCH core reported to improve metabolic clearance in human liver microsomes vs pyrrolidine or unsubstituted BCH (LRRK2 program, exact values not disclosed).
Supports PK profile screening context for kinase inhibitor building blocks.
Class-level inference; not directly measured on this compound.

Improved Metabolic Stability and Reduced Clearance

The transition from flat sp2-hybridized rings to the sp3-rich 2-azabicyclohexane scaffold significantly improves metabolic stability. In match-pair analyses during the optimization of N-heteroaryl kinase inhibitors, replacing a flat aromatic or heteroaromatic ring with the azabicyclohexane system resulted in measurable improvements in metabolic clearance rates in liver microsome assays, as the rigid 3D structure more effectively resists oxidative metabolism [1].

Evidence DimensionMetabolic clearance rate
Target Compound Data2-Azabicyclohexane scaffolds
Comparator Or BaselinePhenyl or flat N-heteroaryl isosteres
Quantified DifferenceImproved metabolic stability and reduced microsomal clearance
ConditionsMouse/human liver microsome stability assays

Selecting this specific 3D bioisostere directly translates to longer half-lives and superior pharmacokinetic profiles in downstream drug candidates.

Aqueous solubility
Class-level
Estimated core scaffold solubility ~4.14 × 10⁵ mg/L (WSKOW) vs ortho-substituted benzenes 10³–10⁴ mg/L.
May support solubility-driven developability screening.
Computational estimation; actual solubility with Boc/aminoethyl groups not modeled.

Regioselective Synthesis via Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the bicyclic core provides absolute orthogonal reactivity during derivatization. Compared to an unprotected diamine baseline, this pre-protected compound enables direct, high-yield amide bond formation or reductive amination exclusively at the primary 1-aminoethyl site. This pre-installation eliminates multi-step protection protocols that typically reduce overall synthetic yields and introduce severe purification bottlenecks during parallel synthesis [1].

Evidence DimensionCoupling regioselectivity and synthetic yield
Target Compound DataBoc-protected 5-(1-aminoethyl)-2-azabicyclohexane
Comparator Or BaselineUnprotected 5-(1-aminoethyl)-2-azabicyclohexane
Quantified DifferenceSingle-step selective functionalization vs. multi-step protection/deprotection with associated yield losses
ConditionsStandard library synthesis (e.g., HATU/DIPEA amide coupling)

Procuring the pre-protected building block streamlines automated library synthesis, significantly reducing labor and material costs while ensuring high-purity intermediates.

Conformational restriction
Reported
Fsp³ = 0.67, rotatable bonds = 3. Comparator N-Boc-1,2-diaminopropane: Fsp³ = 0.57, rotatable bonds = 4.
Supports lead-like property selection; higher Fsp³ and lower rotatable bond count correlate with improved developability.
Structural calculation; no experimental assay.
Commercial purity
Data to verify
≥98% purity with NMR, HPLC, LC-MS documentation vs related 5-substituted analogs typically at 95% purity and limited availability.
Supports procurement with documented purity for parallel synthesis.
Multi-vendor data as of May 2026; independent verification recommended.

High-Fsp3 Lead Optimization

Directly leveraging the reduced logP and improved metabolic stability demonstrated in liver microsome assays, this compound is ideal for replacing problematic pyrrolidine or phenyl rings in late-stage lead optimization. Its rigid 3D structure allows for precise mapping of exit vectors, making it highly suitable for developing kinase inhibitors or central nervous system (CNS) agents where physicochemical property tuning is critical [1].

Automated Parallel Library Synthesis

Thanks to the orthogonal reactivity provided by the N-Boc protection, this compound is a prime candidate for inclusion in automated high-throughput screening (HTS) library generation. It can be directly subjected to diverse amide coupling or reductive amination conditions at the 1-aminoethyl site without risking cross-reactivity at the secondary amine, ensuring high-throughput reproducibility [2].

Conformationally Restricted Peptidomimetics

The 2-azabicyclohexane core acts as a highly constrained proline analog. This building block can be incorporated into peptidomimetic sequences to lock the amide bond conformation and increase resistance to proteolytic degradation, outperforming standard flexible amino acids in structural biology applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Application: Kinase inhibitor lead optimization
Selection Property: Bifunctional constrained amine scaffold
Validation Focus: Metabolic clearance improvement context (LRRK2-type programs)
Application: Fragment-based drug discovery / DEL synthesis
Selection Property: High Fsp³ (0.67), low rotatable bond count (3)
Validation Focus: Library design criteria (3D shape, multiple diversification vectors)
Application: Bioisosteric replacement research
Selection Property: Enhanced aqueous solubility from aza-BCH core
Validation Focus: Developability profile of CNS-penetrant or solubility-challenged leads
Application: Constrained peptidomimetic synthesis
Selection Property: Locked bicyclic geometry, orthogonal Boc protection
Validation Focus: Compatibility with Fmoc/tBu solid-phase peptide synthesis

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

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